5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and various methoxy and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps One common route starts with the preparation of the piperazine derivative, followed by the formation of the oxazole ringThe reaction conditions often include the use of organic solvents such as acetonitrile, and catalysts like Yb(OTf)3 .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-arylpiperazin-1-yl)-N-arylpentanamides: These compounds also feature a piperazine ring and are studied for their interactions with dopamine receptors.
Urapidil: Contains a piperazine ring and is used as an antihypertensive agent.
Uniqueness
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-30-19-7-5-4-6-17(19)22-26-18(15-25)24(33-22)28-12-10-27(11-13-28)23(29)16-8-9-20(31-2)21(14-16)32-3/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAXPRSTXNXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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